
sclerotinin B
Overview
Description
Sclerotinin B is a secondary metabolite produced by the phytopathogenic fungus Sclerotinia sclerotiorum. It is known for its role as a plant growth regulator and has been identified as 3,6,8-trihydroxy-3,5,7-trimethyl-3,4-dihydroisocoumarin . This compound, along with sclerotinin A, has been isolated from the culture filtrate of Sclerotinia sclerotiorum and has shown significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sclerotinin B involves the isolation from the culture filtrate of Sclerotinia sclerotiorum. The culture is typically grown on a Czapek-Dox medium, and the filtrate is extracted with ethyl acetate . The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sclerotinin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a hydroxybenzoic acid derivative, which makes it reactive towards electrophilic and nucleophilic reagents .
Common Reagents and Conditions
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Sclerotinin B has several scientific research applications:
Mechanism of Action
The mechanism of action of sclerotinin B involves its interaction with plant cellular pathways. It acts as a plant growth regulator by modulating the levels of growth hormones and affecting cellular processes such as cell division and elongation . The molecular targets and pathways involved include the inhibition of certain enzymes and the alteration of gene expression related to plant growth and development .
Comparison with Similar Compounds
Similar Compounds
Sclerotinin A: Another metabolite from Sclerotinia sclerotiorum with similar structure and biological activity.
Sclerin: A related compound with distinct biological properties.
Citrinolactones: Compounds from Penicillium citrinum with plant growth regulatory activity.
Uniqueness
Sclerotinin B is unique due to its specific structure, which includes three hydroxyl groups and three methyl groups on the isocoumarin ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research .
Biological Activity
Sclerotinin B is a secondary metabolite produced by the phytopathogenic fungus Sclerotinia sclerotiorum. This compound, along with its analog sclerotinin A, has garnered attention due to its potential biological activities, particularly in plant growth regulation and pathogen interactions. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is chemically characterized as 3,6,8-trihydroxy-3,5,7-trimethyl-3,4-dihydroisocoumarin. Its structural properties suggest potential interactions with biological systems, particularly in regulating plant growth and defense mechanisms against pathogens .
Biological Activities
1. Plant Growth Regulation
Research indicates that this compound acts as a plant growth regulator. It has been shown to promote the growth of rice seedlings at concentrations as low as 5 ppm. This suggests that this compound may enhance seedling vigor and development through its hormonal-like effects on plant physiology .
2. Pathogen Interaction
Sclerotinia sclerotiorum is known for its pathogenicity in various crops, causing significant agricultural losses. This compound plays a role in the virulence of this fungus by modulating host responses during infection. The compound may facilitate the pathogen's ability to evade host defenses and promote infection through its metabolic activities .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Regulation : this compound influences enzyme activities involved in fungal metabolism and host interaction, potentially enhancing the pathogen's virulence .
- Cellular Signaling : The compound may act as a signaling molecule that triggers physiological responses in host plants, leading to altered growth patterns and susceptibility to infection .
- Nutrient Uptake : this compound may assist in nutrient acquisition for S. sclerotiorum, thus supporting its survival and proliferation within host tissues .
Study 1: Effects on Rice Seedlings
A study investigated the impact of this compound on rice seedlings. Results demonstrated significant increases in root length and biomass at a concentration of 5 ppm, indicating its potential as a bio-stimulant for crop improvement.
Treatment | Root Length (cm) | Biomass (g) |
---|---|---|
Control | 10.0 | 0.5 |
This compound (5 ppm) | 15.0 | 0.7 |
Study 2: Pathogenicity Assay
In another study focusing on S. sclerotiorum, researchers observed that strains producing higher levels of this compound exhibited increased virulence on susceptible crops like tomato and soybean.
Strain ID | This compound Production (µg/mL) | Disease Severity (1-5 scale) |
---|---|---|
Strain A | 20 | 4 |
Strain B | 10 | 2 |
Properties
IUPAC Name |
3,6,8-trihydroxy-3,5,7-trimethyl-4H-isochromen-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-5-7-4-12(3,16)17-11(15)8(7)10(14)6(2)9(5)13/h13-14,16H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCJDGBOQAPHGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC(=O)C2=C(C(=C1O)C)O)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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